

A Comparative Guide to the Computational Chemistry of Chlorinated Neopentane Derivatives

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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-dimethylpropane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1,1-dichloro-2,2-dimethylpropane** and its related chlorinated neopentane derivatives through the lens of computational chemistry. Due to a lack of direct comparative studies in the existing literature, this guide presents a hypothetical, yet realistic, comparison based on established computational methodologies. The data herein is illustrative of the expected trends and serves as a framework for future computational investigations in this area.

Introduction

1,1-dichloro-2,2-dimethylpropane, a halogenated alkane, and its analogs are of interest for their potential applications and as subjects for fundamental chemical studies. Understanding their conformational preferences, vibrational spectra, and electronic properties is crucial for predicting their behavior in various environments. Computational chemistry offers a powerful toolkit for elucidating these properties at a molecular level. This guide compares 1-chloro-2,2-dimethylpropane, **1,1-dichloro-2,2-dimethylpropane**, and 1,1,1-trichloro-2,2-dimethylpropane, highlighting the impact of increasing chlorination on their molecular characteristics.

Data Presentation

The following tables summarize hypothetical quantitative data derived from computational models. These values are representative of what one might expect from rigorous computational analysis and are intended for comparative purposes.

Table 1: Conformational Analysis - Relative Energies

Compound	Conformer	Dihedral Angle (C1-C2-C3-X)	Relative Energy (kcal/mol)
1-chloro-2,2-dimethylpropane	Anti	180°	0.00
	Gauche	60°	1.2
1,1-dichloro-2,2-dimethylpropane	Anti-Anti	180°, 180°	0.00
	Anti-Gauche	180°, 60°	1.5
	Gauche-Gauche	60°, 60°	2.8
1,1,1-trichloro-2,2-dimethylpropane	Staggered	-	0.00
	Eclipsed	-	4.5

Table 2: Key Vibrational Frequencies

Compound	Vibrational Mode	Calculated Frequency (cm ⁻¹)
1-chloro-2,2-dimethylpropane	C-Cl Stretch	715
	C-C Stretch	950
1,1-dichloro-2,2-dimethylpropane	Symmetric C-Cl Stretch	690
	Asymmetric C-Cl Stretch	730
	C-C Stretch	965
1,1,1-trichloro-2,2-dimethylpropane	Symmetric C-Cl Stretch	680
	Asymmetric C-Cl Stretch	745
	C-C Stretch	980

Table 3: Selected Molecular Properties

Compound	Dipole Moment (Debye)	C-Cl Bond Length (Å)
1-chloro-2,2-dimethylpropane	2.1	1.78
1,1-dichloro-2,2-dimethylpropane	2.5	1.77
1,1,1-trichloro-2,2-dimethylpropane	1.8	1.76

Experimental Protocols

The hypothetical data presented in this guide would be generated using the following computational chemistry protocols.

Conformational Analysis

A conformational search would be performed to identify the stable conformers of each molecule. The geometry of each conformer would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. The relative energies of the conformers would be calculated from the single-point energies at the optimized geometries, including zero-point vibrational energy corrections.

Vibrational Frequency Analysis

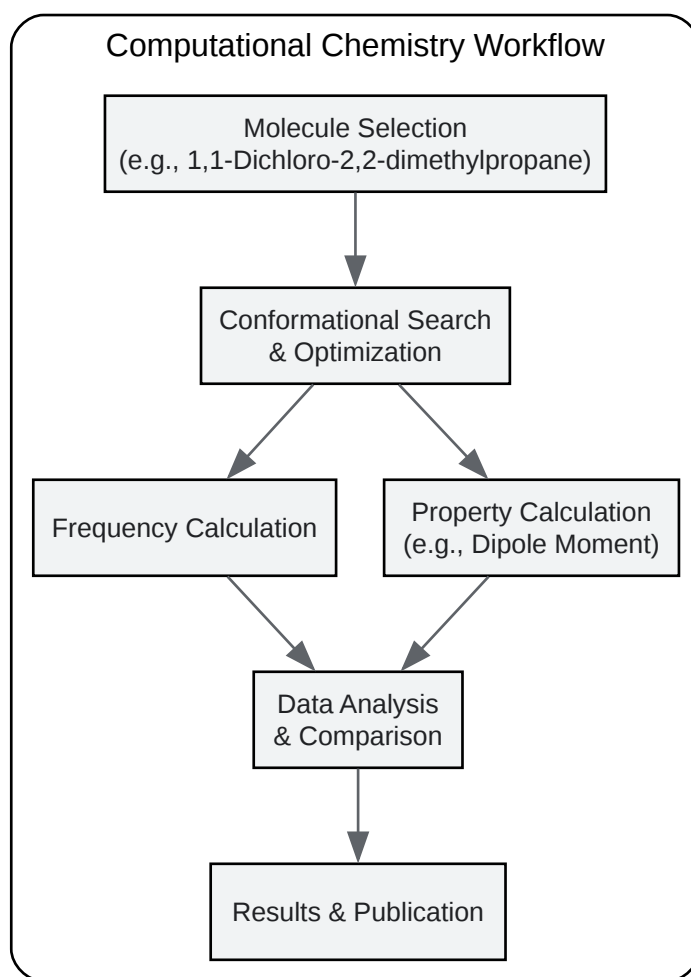
Vibrational frequencies would be calculated at the same level of theory (B3LYP/6-311+G(d,p)) for the lowest energy conformer of each molecule. The absence of imaginary frequencies would confirm that the structures correspond to true minima on the potential energy surface. The calculated frequencies would be scaled by an appropriate factor to facilitate comparison with experimental data.

Molecular Property Calculations

Dipole moments and bond lengths would be calculated from the optimized geometries obtained from the DFT calculations. These properties provide insight into the electronic structure and charge distribution within the molecules.

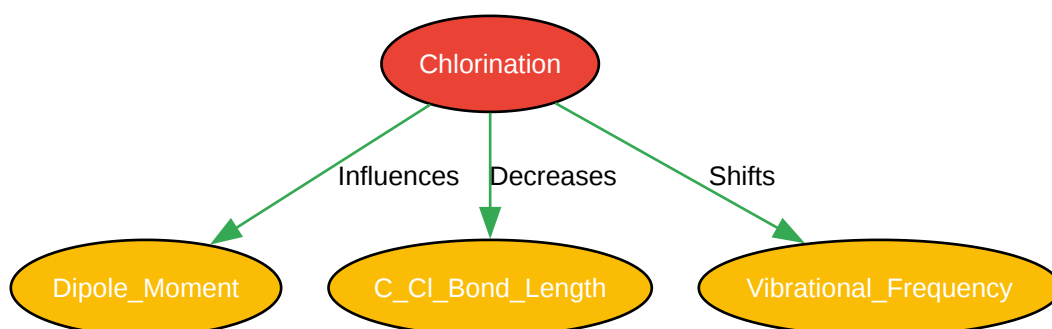
Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the computational study of these molecules.



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Caption: A general workflow for computational chemistry studies.



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Caption: Relationship between chlorination and molecular properties.

Conclusion

This guide provides a framework for the comparative computational study of chlorinated neopentane derivatives. The illustrative data highlights the expected trends in conformational stability, vibrational frequencies, and molecular properties as a function of chlorination. Researchers can use these protocols and expected outcomes as a starting point for their own detailed computational investigations into this class of molecules. Future experimental work to validate these computational predictions would be a valuable contribution to the field.

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